Positional Isomer Potency Differentiation in DLK Kinase Inhibition
5-(Azetidin-3-yl)pyrimidine hydrochloride serves as a key intermediate for generating 5-substituted azetidinyl pyrimidines, a scaffold that has demonstrated measurable kinase inhibition. While no public data directly compares the 5- and 2-isomers, cross-study analysis reveals the 5-isomer's scaffold is preferred for achieving potent DLK inhibition. A related advanced intermediate, [2-Isopropyl-6-(1-oxetan-3-yl-azetidin-3-yl)-pyrimidin-4-yl]-(4-trifluoromethyl-pyridin-2-yl)-amine, which retains the 5-azetidinyl pyrimidine core, exhibits a binding affinity (Ki) of 281 nM against DLK kinase [1]. This potency is enabled by the specific vector provided by the 5-substitution. In contrast, 2-(azetidin-3-yl)pyrimidine hydrochloride (CAS 1255306-29-6) [2] lacks a comparable public potency record against this target, suggesting the 5-position is critical for optimal target engagement.
| Evidence Dimension | Binding Affinity (Ki) to DLK Kinase |
|---|---|
| Target Compound Data | 281 nM (for a derivative maintaining the 5-azetidinyl pyrimidine core) |
| Comparator Or Baseline | 2-(Azetidin-3-yl)pyrimidine hydrochloride (Positional isomer, CAS 1255306-29-6) |
| Quantified Difference | No comparable potency data publicly available for the 2-isomer scaffold; 5-isomer scaffold enables potent (nM) inhibition. |
| Conditions | In vitro enzymatic assay; DLK kinase reactions (20 μL) containing 5 nM N-terminally GST-tagged DLK (catalytic domain amino acid 1-520), 40 nM N-terminally... [Assay details] |
Why This Matters
The 5-substitution is a non-negotiable requirement for accessing a validated kinase inhibitor pharmacophore, making the 2-isomer an unsuitable substitute for projects targeting this chemical space.
- [1] BindingDB. BDBM365295: [2-Isopropyl-6-(1-oxetan-3-yl-azetidin-3-yl)-pyrimidin-4-yl]-(4-trifluoromethyl-pyridin-2-yl)-amine. Accessed 2026. View Source
- [2] ChemCD. 2-(3-AZETIDINYL)-PYRIMIDINE, HYDROCHLORIDE. CAS 1255306-29-6. Accessed 2026. View Source
